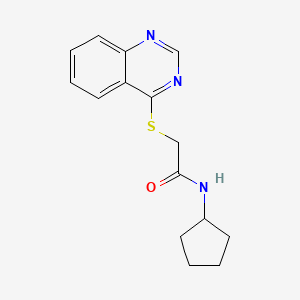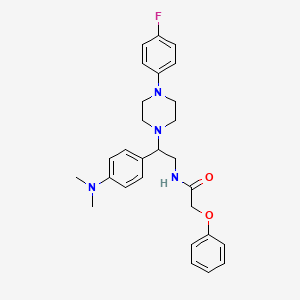![molecular formula C20H21N5O3S B2992254 5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione CAS No. 852167-94-3](/img/structure/B2992254.png)
5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that contains a 3,4-dihydroquinolin-1(2H)-yl moiety and a pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione moiety. The 3,4-dihydroquinolin-1(2H)-yl group is a type of isoquinoline, which is a heterocyclic aromatic organic compound . The pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione group is a type of pyrimidine, which is an aromatic heterocyclic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .
Aplicaciones Científicas De Investigación
Antioomycete Activity for Plant Disease Management
The structural scaffold of 3,4-dihydroisoquinolin-1(2H)-one, which is part of the compound’s structure, has been synthesized and tested for its antioomycete activity against the phytopathogen Pythium recalcitrans . This suggests that our compound could be developed as a potent agent in the management of plant diseases caused by oomycete pathogens.
Antitumor Agent
Derivatives of the dihydroquinolin-1(2H)-one moiety have shown promise as antitumor agents . Given the similarity in structure, the compound could be explored for its potential efficacy in inhibiting tumor growth or as a scaffold for developing new antitumor medications.
Antibacterial and Antifungal Properties
The compound’s structure is related to molecules that have demonstrated antibacterial and antifungal properties . This indicates potential applications in the development of new antibiotics or antifungal agents, especially in the face of rising antibiotic resistance.
Antioxidant Properties
Compounds with the dihydroquinolin-1(2H)-one structure have been evaluated for their antioxidant potential . The compound could be researched further for its ability to scavenge free radicals and protect against oxidative stress, which is a factor in many chronic diseases.
Synthesis of Medically Important Compounds
The dihydroquinolin-1(2H)-one moiety is a critical building block in the synthesis of medically important compounds and natural products . This compound could serve as a precursor or intermediate in the synthesis of drugs with various therapeutic applications.
Development of New Drugs with Heterocyclic Nuclei
Heterocyclic compounds, such as those containing the dihydroquinolin-1(2H)-one moiety, are known for their high chemotherapeutic values and are used in the development of novel drugs . The compound could be a candidate for drug development, leveraging its heterocyclic core for therapeutic benefits.
Propiedades
IUPAC Name |
5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,7-trimethylpyrimido[4,5-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3S/c1-12-21-17-16(19(27)24(3)20(28)23(17)2)18(22-12)29-11-15(26)25-10-6-8-13-7-4-5-9-14(13)25/h4-5,7,9H,6,8,10-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFQIVJKAMGNFK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=N1)SCC(=O)N3CCCC4=CC=CC=C43)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992172.png)

![4-chlorophenyl 4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-yl sulfone](/img/structure/B2992174.png)
![(E)-1-(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(pyridin-3-yl)prop-2-en-1-one](/img/structure/B2992178.png)
![5-Methyl-4-oxo-3-pentylthieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B2992179.png)
![2-((7-methyl-4-oxo-8-phenyl-3,4-dihydropyrazolo[1,5-a][1,3,5]triazin-2-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2992180.png)

![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)
![2-[(4-methylphenyl)sulfonyl-(2-thiophen-2-ylethyl)amino]acetic Acid](/img/structure/B2992187.png)
![(Z)-methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-5-carboxylate](/img/structure/B2992188.png)
![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)
![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)
